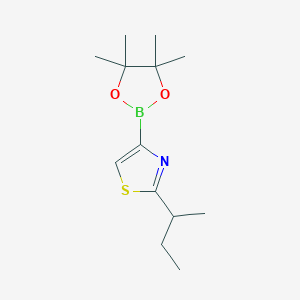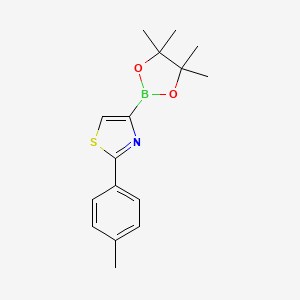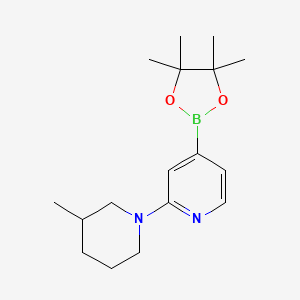
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester (2-OTBP) is a novel organic compound that has been studied for its potential applications in the scientific field. It is a boronic ester of 2-oxopyrrolidine-1-thiazole-4-boronic acid, and it is a versatile compound with a wide range of applications. It is a valuable compound for research and development of new products and processes.
Applications De Recherche Scientifique
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential applications in the scientific field. It has been used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and other materials. It has also been used as a catalyst in the synthesis of a variety of compounds, including polymers and pharmaceuticals. Additionally, this compound has been studied for its potential applications in the field of biochemistry and molecular biology, where it has been used to study enzyme-catalyzed reactions, protein-protein interactions, and the structure and function of proteins.
Mécanisme D'action
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester that has been studied for its potential applications in the scientific field. It is thought to act as a Lewis acid, which is a type of chemical compound that can accept electrons from a donor molecule. This ability of this compound to accept electrons from donor molecules is thought to be responsible for its various applications in the scientific field.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, this compound has been found to inhibit the activity of certain proteins, including those involved in the regulation of gene expression. Finally, this compound has been found to have an effect on the activity of certain hormones, such as insulin, which can affect the metabolism of glucose.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound that is not easily degraded by heat or light. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, this compound has several limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Orientations Futures
There are a variety of potential future directions for the use of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester in the scientific field. It could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of a variety of compounds, including polymers and pharmaceuticals. Furthermore, it could be used to study the structure and function of proteins, as well as the regulation of gene expression. Finally, it could be used to study the effects of hormones, such as insulin, on the metabolism of glucose.
Méthodes De Synthèse
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods, including the direct synthesis of the boronic ester, the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with pinacol and the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with a pinacol ester. The direct synthesis of the boronic ester is the most common method and involves the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with pinacol in a solvent such as dichloromethane. The reaction is typically conducted at room temperature and requires a catalyst such as anhydrous sodium carbonate.
Propriétés
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3S/c1-12(2)13(3,4)19-14(18-12)9-8-20-11(15-9)16-7-5-6-10(16)17/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVOHZLFFLVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














